Methantheline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methantheline is a synthetic antispasmodic compound used to relieve cramps or spasms of the stomach, intestines, and bladder. It is commonly used in the treatment of peptic ulcer disease, irritable bowel syndrome, pancreatitis, gastritis, biliary dyskinesia, pylorospasm, and reflex neurogenic bladder in children .
Scientific Research Applications
Methantheline has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and studies involving quaternary ammonium compounds.
Biology: Studied for its effects on cellular processes and interactions with biological membranes.
Medicine: Used in the treatment of gastrointestinal disorders, overactive bladder syndrome, hypersalivation, and hyperhidrosis.
Industry: Utilized in the production of pharmaceuticals and as an additive in certain industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methantheline is synthesized through a series of chemical reactions involving the formation of a quaternary ammonium compound. The synthesis typically involves the reaction of diethylamine with methyl iodide to form diethylmethylamine, which is then reacted with 2-(9H-xanthen-9-ylcarbonyl)oxyethyl bromide to form this compound bromide .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Methantheline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced this compound derivatives.
Substitution: Formation of substituted this compound compounds with different functional groups.
Mechanism of Action
Methantheline exerts its effects by inhibiting the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves. It acts on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, this compound may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder, and may have a slight relaxant action on the bile ducts and gallbladder .
Comparison with Similar Compounds
Atropine: Used to treat bradycardia and as a pre-anesthetic to reduce salivation.
Scopolamine: Used to treat motion sickness and postoperative nausea and vomiting.
Hyoscyamine: Used to treat various gastrointestinal disorders and to reduce muscle spasms.
Methantheline’s unique properties make it a valuable compound in both clinical and research settings.
Properties
Methantheline inhibits the muscarinic actions of acetylcholine on structures innervated by postganglionic cholinergic nerves as well as on smooth muscles that respond to acetylcholine but lack cholinergic innervation. These postganglionic receptor sites are present in the autonomic effector cells of the smooth muscle, cardiac muscle, sinoatrial and atrioventricular nodes, and exocrine glands. Depending on the dose, anticholinergics may reduce the motility and secretory activity of the gastrointestinal system, and the tone of the ureter and urinary bladder and may have a slight relaxant action on the bile ducts and gallbladder. | |
CAS No. |
5818-17-7 |
Molecular Formula |
C21H26NO3+ |
Molecular Weight |
340.4 g/mol |
IUPAC Name |
diethyl-methyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium |
InChI |
InChI=1S/C21H26NO3/c1-4-22(3,5-2)14-15-24-21(23)20-16-10-6-8-12-18(16)25-19-13-9-7-11-17(19)20/h6-13,20H,4-5,14-15H2,1-3H3/q+1 |
InChI Key |
GZHFODJQISUKAY-UHFFFAOYSA-N |
SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
Canonical SMILES |
CC[N+](C)(CC)CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13 |
5818-17-7 | |
physical_description |
Solid |
solubility |
1.32e-04 g/L |
Synonyms |
Banthine methantheline methantheline bromide Vagantin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.